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molecular formula C10H13N3O3 B8523509 N-ethyl-3-(methylamino)-4-nitrobenzamide

N-ethyl-3-(methylamino)-4-nitrobenzamide

Cat. No. B8523509
M. Wt: 223.23 g/mol
InChI Key: BUSVELWEZQCOCR-UHFFFAOYSA-N
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Patent
US08377923B2

Procedure details

Methylamine•monohydrochloride (1.23 g) and triethylamine (2.5 ml) were added to a solution of N-ethyl-3-fluoro-4-nitrobenzamide (1.92 g) in acetonitrile (40 ml), followed by stirring at 50° C. for 15 hours. The reaction solution was concentrated under reduced pressure and water was added to the residue, followed by extraction with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure to obtain N-ethyl-3-(methylamino)-4-nitrobenzamide (1.99 g) as a yellow orange solid.
[Compound]
Name
Methylamine•monohydrochloride
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3](CC)CC)C.[CH2:8]([NH:10][C:11](=[O:22])[C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[C:14](F)[CH:13]=1)[CH3:9]>C(#N)C>[CH2:8]([NH:10][C:11](=[O:22])[C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[C:14]([NH:3][CH3:1])[CH:13]=1)[CH3:9]

Inputs

Step One
Name
Methylamine•monohydrochloride
Quantity
1.23 g
Type
reactant
Smiles
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.92 g
Type
reactant
Smiles
C(C)NC(C1=CC(=C(C=C1)[N+](=O)[O-])F)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
by stirring at 50° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure and water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)NC(C1=CC(=C(C=C1)[N+](=O)[O-])NC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.99 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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